2-Chloro-1-cyclohexylethan-1-one
Overview
Description
2-Chloro-1-cyclohexylethan-1-one is an organic compound with the molecular formula C8H13ClO It is a chlorinated ketone, characterized by a cyclohexyl group attached to an ethanone moiety with a chlorine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1-cyclohexylethan-1-one can be synthesized through several methods. One common approach involves the chlorination of 1-cyclohexylethan-1-one. The reaction typically employs thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor, ensuring optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction of this compound typically yields alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like ammonia (NH3) or sodium thiolate (NaSR) under mild conditions.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiol derivatives.
Scientific Research Applications
2-Chloro-1-cyclohexylethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of agrochemicals, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-1-cyclohexylethan-1-one involves its interaction with various molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins .
Comparison with Similar Compounds
1-Cyclohexylethan-1-one: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-1-phenylethan-1-one: Contains a phenyl group instead of a cyclohexyl group, leading to variations in chemical behavior and uses.
2-Bromo-1-cyclohexylethan-1-one:
Uniqueness: 2-Chloro-1-cyclohexylethan-1-one is unique due to the presence of both a cyclohexyl group and a chlorine atom, which confer distinct chemical properties.
Properties
IUPAC Name |
2-chloro-1-cyclohexylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c9-6-8(10)7-4-2-1-3-5-7/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRGPXLSPCQVBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499384 | |
Record name | 2-Chloro-1-cyclohexylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892-09-7 | |
Record name | 2-Chloro-1-cyclohexylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-cyclohexylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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